molecular formula C16H17NO B2721569 (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one CAS No. 1798408-72-6

(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2721569
CAS No.: 1798408-72-6
M. Wt: 239.318
InChI Key: SKDWDBBJAAZGPT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-{8-azabicyclo[321]oct-2-en-8-yl}-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure and phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the phenylprop-2-en-1-one moiety: This step often involves a Wittig reaction or a similar olefination process to introduce the enone functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated bicyclic compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one: shares similarities with other bicyclic compounds and enone derivatives.

    Examples: Tropane alkaloids, such as atropine and scopolamine, which also contain bicyclic structures.

Uniqueness

  • The unique combination of the bicyclic structure and the phenylprop-2-en-1-one moiety sets this compound apart from other compounds. This distinct structure contributes to its specific chemical reactivity and potential applications.

Properties

IUPAC Name

(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(12-9-13-5-2-1-3-6-13)17-14-7-4-8-15(17)11-10-14/h1-7,9,12,14-15H,8,10-11H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDWDBBJAAZGPT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.